molecular formula C7H7F3N2O B581791 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde CAS No. 1443279-72-8

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

Cat. No. B581791
M. Wt: 192.141
InChI Key: QODWRUTVZKZAKA-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7F3N2O . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific method involves the Vilsmeier-Haack reaction . Another method involves the use of a pyrazole-4-carbaldehyde derivative as a starting material for the preparation of new pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring structure made up of two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, including structures similar to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, have been extensively studied for their anti-inflammatory and antibacterial properties. Their activity is significantly influenced by the position of the trifluoromethyl group on the pyrazole nucleus, which suggests potential avenues for the design of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Synthesis

Pyrazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The literature discusses the versatility of pyrazole-based compounds in constructing complex heterocyclic structures, which are of interest in developing pharmaceuticals and agrochemicals. The synthesis and applications of these derivatives in creating dyes and other heterocycles have been reviewed, highlighting their importance in organic synthesis (Gomaa & Ali, 2020).

Tetrahydrobenzo[b]pyrans Synthesis

Research on tetrahydrobenzo[b]pyrans, compounds of considerable pharmaceutical interest, has explored the use of pyrazole derivatives in their synthesis. The development of organocatalytic approaches for constructing tetrahydrobenzo[b]pyrans underscores the role of pyrazole-based intermediates in facilitating the synthesis of biologically active heterocycles (Kiyani, 2018).

Antioxidant Properties

Isoxazolone derivatives, closely related to pyrazole structures, exhibit significant antioxidant properties. Their synthesis from aromatic aldehydes, including those structurally related to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, showcases the potential of pyrazole derivatives in medicinal chemistry and their application in developing antioxidants (Laroum et al., 2019).

Anticancer Agents

Pyrazoline derivatives have been identified as potent scaffolds for the development of new anticancer agents. The research indicates a wide array of synthetic strategies employed to create pyrazoline derivatives that exhibit significant biological effects, including anticancer activity. This highlights the therapeutic potential of compounds structurally related to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde in oncology (Ray et al., 2022).

Safety And Hazards

The safety data sheet for a related compound, Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWRUTVZKZAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

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